molecular formula C10H12O3 B093258 4-Ethoxy-3-methoxybenzaldehyde CAS No. 120-25-2

4-Ethoxy-3-methoxybenzaldehyde

Cat. No. B093258
CAS RN: 120-25-2
M. Wt: 180.2 g/mol
InChI Key: BERFDQAMXIBOHM-UHFFFAOYSA-N
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Patent
US09181182B2

Procedure details

When the product of Step A was substituted for 3-chloro-4-ethoxybenzaldehyde in Example 49 Step A the identical process afforded the title compound in 89% yield. 1H-NMR CDCl3) 1.4 (tr, 3H, J=6.95 Hz); 3.83 (s, 3H); 4.07 (q, 2H, J=6.96, 13.9, Hz); 6.79 (d, 1H, J=8.4 Hz); 7.47 (s, 1H); 7.58 (d, 1H, J=8.33 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][C:5]=1[O:12][CH3:13])[CH3:2].ClC1C=C(C=CC=1OCC)C=[O:19]>>[CH2:1]([O:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]([OH:19])=[O:9])=[CH:6][C:5]=1[O:12][CH3:13])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C=C(C=O)C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.